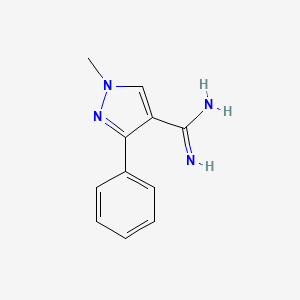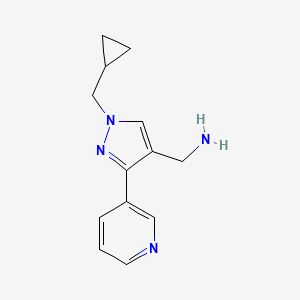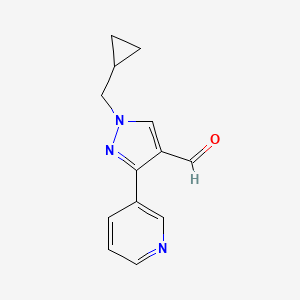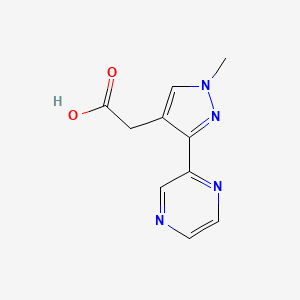
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (APTMC) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of 1-H-1,2,3-triazole and is used in a variety of experiments and studies. APTMC has been used in a range of studies, including those related to the synthesis of drugs and other compounds, as well as studies related to the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in many pharmaceuticals. The triazole moiety, in particular, is known for its antifungal and antibacterial properties, making “1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” a valuable precursor in developing new medications with potential antimicrobial activities .
Development of Anticancer Agents
The structural complexity of piperidine derivatives allows for the creation of compounds with specific anticancer activities. By targeting various pathways involved in cancer cell proliferation and survival, derivatives of this compound could be synthesized and tested for their efficacy in inhibiting tumor growth .
Antiviral Research
Piperidine structures are common in antiviral drugs. The combination of piperidine and triazole could lead to the development of novel antiviral agents that can be used to treat a variety of viral infections, potentially including resistant strains .
Neuropharmacological Applications
Compounds with a piperidine base are often explored for their neuropharmacological properties. This particular derivative could be used in the synthesis of drugs aimed at treating neurodegenerative diseases or as a part of analgesic medications due to its potential interaction with neural receptors .
Chemical Biology and Probe Development
In chemical biology, piperidine derivatives can be used to create probes that help in understanding biological processes. The triazole ring, being a versatile click chemistry component, allows for the easy attachment of this compound to biomolecules, aiding in the study of cellular functions .
Agricultural Chemistry
Piperidine derivatives have applications in agricultural chemistry as well. They can be used to develop new pesticides or herbicides, with the potential to enhance the specificity and reduce the toxicity of these agents, leading to safer and more effective agricultural practices .
Propiedades
IUPAC Name |
1-[(1-acetylpiperidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9(17)15-5-3-2-4-11(15)7-14-6-10(8-16)12-13-14/h6,8,11H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJIRTYJAKURAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















